
5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a triphenylphosphoranylidene group, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione typically involves the reaction of 2-methyl-4-oxazolethione with triphenylphosphine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the triphenylphosphoranylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazole derivatives.
科学研究应用
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating its biological activity.
相似化合物的比较
Similar Compounds
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-one: Similar structure but with an oxazole-5-one group instead of a thione group.
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-amine: Contains an amine group instead of a thione group.
Uniqueness
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The triphenylphosphoranylidene group also enhances its stability and ability to form complexes with metal ions, making it valuable in various research applications.
属性
CAS 编号 |
76621-59-5 |
|---|---|
分子式 |
C22H18NOPS |
分子量 |
375.4 g/mol |
IUPAC 名称 |
2-methyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C22H18NOPS/c1-17-23-21(22(26)24-17)25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI 键 |
BQOGAPKQAIRAQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
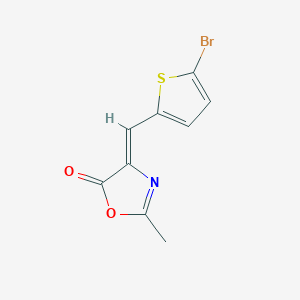
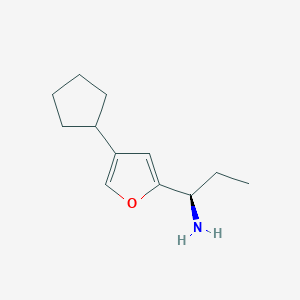
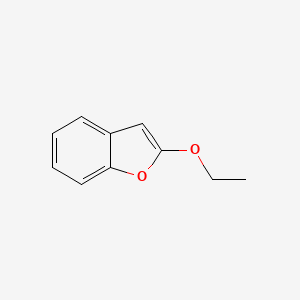
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)

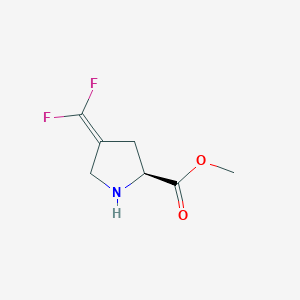
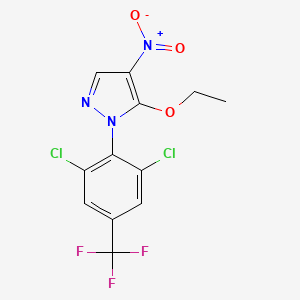
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
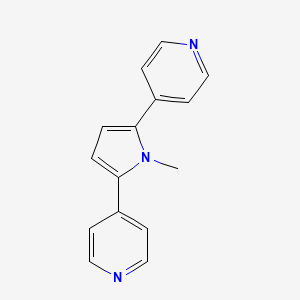
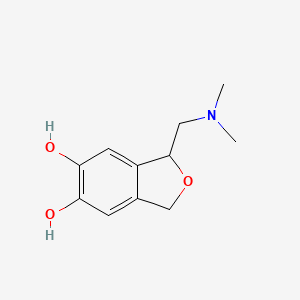
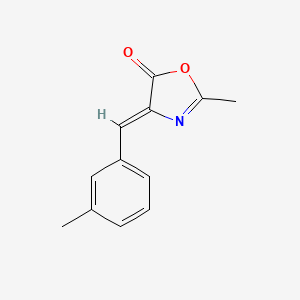

![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
